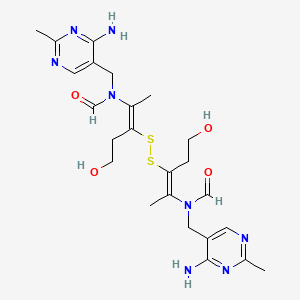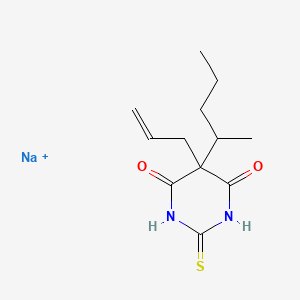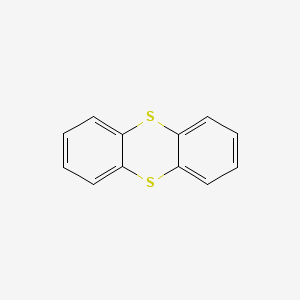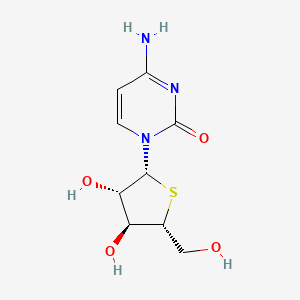
T-1095
Descripción general
Descripción
T-1095 es un compuesto sintético que actúa como inhibidor de los cotransportadores de sodio-glucosa (SGLT) y el transportador de glucosa facilitado 2 (GLUT2). Se utiliza principalmente en investigación por su potencial para tratar la diabetes tipo 2 mediante la inhibición de la reabsorción renal de glucosa, lo que promueve la excreción de glucosa a través de la orina .
Aplicaciones Científicas De Investigación
T-1095 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de los cotransportadores de sodio-glucosa.
Biología: Investigado por sus efectos en el metabolismo de la glucosa y la función renal.
Industria: Utilizado en el desarrollo de nuevos fármacos y terapias antidiabéticos.
Mecanismo De Acción
T-1095 ejerce sus efectos inhibiendo los cotransportadores de sodio-glucosa (SGLT) en los riñones. Esta inhibición evita la reabsorción de glucosa de los túbulos renales, lo que lleva a un aumento de la excreción de glucosa a través de la orina. El compuesto se absorbe en la circulación mediante la administración oral y se metaboliza a la forma activa, T-1095A, en el hígado. T-1095A luego suprime la actividad de los SGLT, lo que da como resultado una disminución de los niveles de glucosa en sangre .
Análisis Bioquímico
Biochemical Properties
T-1095 interacts with SGLT1 and SGLT2, inhibiting their function . The IC50 values for human SGLT1 and SGLT2 are 22.8 µM and 2.3 µM, respectively . This interaction results in increased urinary glucose excretion, thereby decreasing blood glucose levels .
Cellular Effects
This compound influences cell function by altering glucose transport. By inhibiting SGLTs, this compound reduces renal reabsorption of glucose, leading to glucosuria . This can impact cell signaling pathways and gene expression related to glucose metabolism. In diabetic animal models, this compound has been shown to reduce hyperglycemia and HbA1c levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting SGLTs. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion . This mechanism of action is independent of insulin, making this compound a potentially useful therapeutic agent for diabetes .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit SGLTs, maintaining increased urinary glucose excretion and reduced blood glucose levels . Long-term treatment with this compound has been shown to reduce both blood glucose and HbA1c levels in streptozotocin-induced diabetic rats .
Dosage Effects in Animal Models
In both normal and diabetic animals, oral administration of this compound produces a dose-dependent increase in urinary glucose excretion . The maximal glucosuric effect of the drug is achieved with a dose of 300 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys. By inhibiting SGLTs, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Transport and Distribution
This compound is absorbed into the circulation via oral administration and is metabolized to its active form, T-1095A . It is then distributed to the kidneys, where it inhibits SGLTs .
Subcellular Localization
The exact subcellular localization of this compound within cells is not well-defined. Given its role as an inhibitor of SGLTs, it is likely to be localized at the cell membrane where these transporters are found .
Métodos De Preparación
T-1095 se sintetiza a partir de la florizina, un compuesto natural conocido por su capacidad para inhibir los cotransportadores de sodio-glucosa. La ruta sintética implica la conversión de la florizina en un profármaco de carbonato de metilo, que luego se absorbe en la circulación y se convierte rápidamente en el hígado en el metabolito activo T-1095A . Las condiciones de reacción específicas y los métodos de producción industrial son propiedad y no se divulgan públicamente.
Análisis De Reacciones Químicas
T-1095 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios metabolitos.
Reducción: El compuesto puede reducirse a su forma activa, T-1095A, en el hígado.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de enzimas específicas en el cuerpo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas como el citocromo P450 para las reacciones de oxidación y reducción. Los principales productos formados a partir de estas reacciones son el metabolito activo T-1095A y otros metabolitos menores .
Comparación Con Compuestos Similares
T-1095 se compara con otros compuestos similares como dapagliflozina, canagliflozina y empagliflozina. Estos compuestos también inhiben el cotransportador de sodio-glucosa 2 (SGLT2) y se utilizan en el tratamiento de la diabetes tipo 2. This compound es único en su capacidad para inhibir tanto SGLT1 como SGLT2, mientras que los otros compuestos se dirigen principalmente a SGLT2 . Esta doble inhibición hace que this compound sea un candidato prometedor para futuras investigaciones y desarrollo.
Los compuestos similares incluyen:
- Dapagliflozina
- Canagliflozina
- Empagliflozina
- Florizina (el compuesto natural del que se deriva this compound)
La singularidad de this compound radica en su doble inhibición de SGLT1 y SGLT2, lo que proporciona un rango más amplio de efectos reductores de la glucosa en comparación con otros inhibidores de SGLT2 .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-PRDVQWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209746-59-8 | |
| Record name | T-1095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-1095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of T-1095?
A1: this compound acts as a specific inhibitor of renal Na+-glucose co-transporters (SGLTs), primarily SGLT2. [, , , , , , ] Located in the proximal renal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action. [, , ]
Q2: What are the downstream effects of this compound's SGLT2 inhibition?
A2: Inhibition of SGLT2 by this compound leads to several downstream effects, including:
- Improved glycemic control: this compound effectively reduces both fed and fasting blood glucose levels in diabetic animal models. [, , , , , ] This effect is attributed to enhanced urinary glucose excretion. [, , , ]
- Improved insulin sensitivity: Chronic treatment with this compound has been shown to ameliorate hyperglycemia-induced insulin resistance in the liver and adipose tissue of diabetic rats. [, ]
- Preservation of pancreatic β-cell function: Studies suggest that this compound may contribute to the restoration of impaired insulin secretion from pancreatic β-cells in diabetic models. [, , ] This effect is likely secondary to the improvement in glucose toxicity resulting from improved glycemic control. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H28O11. Its molecular weight is 492.47 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic characterization, structural information and confirmation can be derived from its chemical name, ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate). This name implies that spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were likely employed during its development and characterization.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: this compound is orally bioavailable and is metabolized to its active form, T-1095A. [] While the precise details of its ADME profile are not extensively described in the provided research, studies highlight its ability to achieve sufficient plasma concentrations to exert its pharmacological effects following oral administration. [, , ]
Q6: How does the PK/PD profile of this compound contribute to its efficacy?
A6: The relationship between this compound's plasma concentration and its effect on renal glucose excretion and blood glucose reduction has been studied using PK/PD modeling. [] The model suggests that the reduction in blood glucose is primarily driven by the enhanced renal glucose excretion achieved through SGLT2 inhibition. [] Further research may provide a more comprehensive understanding of the specific PK/PD parameters influencing its efficacy.
Q7: What in vitro and in vivo models have been used to study the efficacy of this compound?
A7: The efficacy of this compound has been evaluated in various in vitro and in vivo models, including:
- In vitro: Studies have utilized brush border membranes prepared from rat kidneys to assess the inhibitory potency of this compound and its metabolite T-1095A on SGLT activity. []
- In vivo: Animal models such as streptozotocin (STZ)-induced diabetic rats, spontaneously diabetic Goto-Kakizaki (GK) rats, and yellow KK mice have been employed to investigate the antidiabetic effects of this compound. [, , , , , , ]
Q8: How do structural modifications of this compound affect its activity and potency?
A8: While detailed SAR studies are not presented in the provided research, the development of this compound from phlorizin, a naturally occurring SGLT inhibitor, offers some insights. [, , ] Modifications were likely aimed at improving oral bioavailability and selectivity for SGLT2. For example, this compound is a prodrug that is metabolized to its active form, T-1095A, potentially enhancing its pharmacokinetic properties. [] Further research focusing on specific structural modifications and their impact on this compound's activity would be valuable.
Q9: What is the historical context of this compound in diabetes research?
A9: this compound represents an important step in the development of SGLT2 inhibitors as a novel therapeutic approach for diabetes. It was among the first phlorizin derivatives to demonstrate the feasibility of achieving oral bioavailability and efficacy in preclinical models. [, ] While this compound itself did not progress to market, it paved the way for the development of currently available SGLT2 inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)

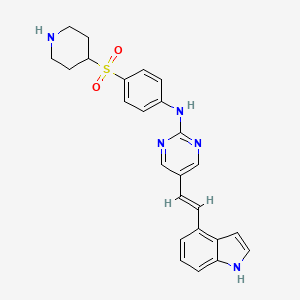

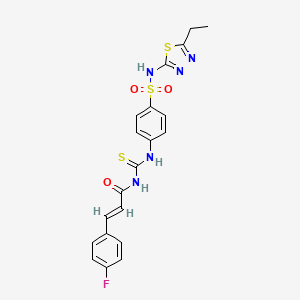
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)




